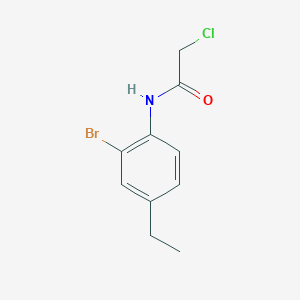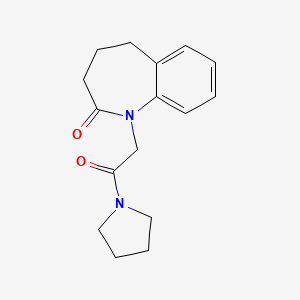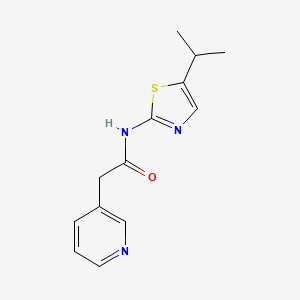![molecular formula C15H22N4 B7549184 2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B7549184.png)
2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, also known as CPP or CPPene, is a synthetic compound that has been studied for its potential in cancer treatment. CPPene belongs to the class of cyclopentenyl cytosine analogs and has shown promise in inhibiting the growth of cancer cells.
Wirkmechanismus
2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidineene works by inhibiting the enzyme cytidine deaminase, which is responsible for breaking down cytarabine. Cytarabine is a chemotherapy drug that is commonly used to treat various types of cancer. By inhibiting cytidine deaminase, 2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidineene can increase the effectiveness of cytarabine in killing cancer cells. 2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidineene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidineene has been shown to have minimal toxicity in normal cells and tissues. It has been shown to selectively target cancer cells and induce apoptosis in these cells. 2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidineene has also been shown to increase the effectiveness of cytarabine in killing cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidineene is that it has been shown to have minimal toxicity in normal cells and tissues. This makes it a promising candidate for cancer treatment. However, one limitation of 2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidineene is that it has not yet been tested in clinical trials. More research is needed to determine its safety and effectiveness in humans.
Zukünftige Richtungen
Future research on 2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidineene could include clinical trials to determine its safety and effectiveness in humans. Additionally, research could focus on developing more potent derivatives of 2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidineene that could be even more effective in inhibiting the growth of cancer cells. Finally, research could focus on developing new methods for delivering 2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidineene to cancer cells, such as through targeted nanoparticles or liposomes.
Synthesemethoden
2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidineene can be synthesized using a multistep process starting from commercially available precursors. The first step involves the reaction of 2,3-dichloroquinoxaline with ethyl glyoxalate to form 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This intermediate is then reacted with cyclopropylamine to form the cyclopropyl ketone. The final step involves the reaction of the cyclopropyl ketone with 4-methylpiperazine to form 2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidineene.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidineene has been studied extensively for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidineene works by inhibiting the enzyme cytidine deaminase, which is responsible for breaking down the chemotherapy drug cytarabine. By inhibiting this enzyme, 2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidineene can increase the effectiveness of cytarabine in killing cancer cells.
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-(4-methylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4/c1-18-7-9-19(10-8-18)15-12-3-2-4-13(12)16-14(17-15)11-5-6-11/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZCVXIHJSUVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2CCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-4-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3-Bromophenoxy)propanoylamino]acetic acid](/img/structure/B7549106.png)

![4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B7549117.png)

![N-[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549133.png)
![N-[3-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7549144.png)
![3-[(3-methylquinoxalin-2-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B7549147.png)

methanone](/img/structure/B7549165.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B7549173.png)
![1-[3-(4-isopropyl-4H-1,2,4-triazol-3-yl)piperidino]-3-phenyl-1-propanone](/img/structure/B7549176.png)
![N-(2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(4-pyridylmethyl)amine](/img/structure/B7549196.png)
![5-[1-(4-methoxybenzyl)-1H-pyrrol-2-yl]-3-(4-pyridyl)-1,2,4-oxadiazole](/img/structure/B7549203.png)
![1,3-benzodioxol-5-yl[3-phenyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B7549209.png)